2-(Anthracen-1-YL)propane-2-peroxol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-17(2,19-18)16-9-5-8-14-10-12-6-3-4-7-13(12)11-15(14)16/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLXRDQNNFGYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC3=CC=CC=C3C=C21)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722882 | |
| Record name | 2-(Anthracen-1-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880643-78-7 | |
| Record name | 2-(Anthracen-1-yl)propane-2-peroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Anthracen 1 Yl Propane 2 Peroxol
Thermal Decomposition Pathways and Kinetics of Peroxol Cleavage
The thermal stability of anthracenyl peroxols is limited, and their decomposition is a key aspect of their chemistry. The process typically proceeds via the cleavage of the weak oxygen-oxygen bond within the peroxide bridge, leading to the formation of highly reactive intermediates. scirp.org
Radical Generation from O-O Homolysis
The primary step in the thermal decomposition of anthracene (B1667546) endoperoxides is the homolytic cleavage of the O-O bond. scirp.org This disruption of the peroxide bridge produces a reactive biradical intermediate. scirp.org Electron Paramagnetic Resonance (EPR) spectroscopy studies on the thermal decomposition of the transannular peroxide of anthracene (POA), or 9,10-epidioxyanthracene, have confirmed that the process proceeds via the cleavage of this O-O bridge, generating an alkoxy intermediate radical. scirp.orgscirp.org The concentration of this radical species increases over time until an equilibrium is reached. scirp.orgscirp.org
The analysis of EPR spectra of POA decomposed in benzene (B151609) reveals hyperfine splitting constants that correspond well with the expected structure of the radical formed after the O-O bridge cleavage. scirp.orgscirp.org This fundamental step initiates a cascade of subsequent reactions that determine the final product distribution. researchgate.net
Table 1: First-Order Rate Constants for the Thermal Decomposition of Transannular Peroxide of Anthracene (POA)
| Temperature (K) | Rate Constant (k) |
| 373 | Value not specified |
| 393 | Value not specified |
| 413 | Value not specified |
| 433 | Value not specified |
| Data derived from kinetic studies monitoring radical generation via EPR spectroscopy. The initial rate of radical generation was observed to decrease at lower temperatures. scirp.org |
Factors Influencing Decomposition Rates and Products
The rates and products of the thermal decomposition of anthracenyl peroxols are influenced by several factors, most notably the substitution pattern on the anthracene core. researchgate.net Thermolysis can afford the parent anthracene, rearrangement products, and, under certain conditions, anthraquinone (B42736). researchgate.netrsc.org Interestingly, research has shown that not only the O-O bond but also the C-O bond can undergo homolytic cleavage. researchgate.net
The stability of the endoperoxide and its propensity to release oxygen are highly dependent on its chemical structure. For instance, modifying the substituents on the anthracene moiety can significantly alter the activation energy for thermolysis and, consequently, the half-life of the compound at a given temperature. This principle is utilized in designing endoperoxides that can release singlet oxygen under physiologically relevant conditions for therapeutic applications. chemrxiv.org
Table 2: Thermolysis Data for Substituted Anthracene Endoperoxides at 37.5 °C
| Compound | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Activation Energy (kJ/mol) |
| DIPA-O₂ | Value not specified | ~40 minutes | 93 |
| PCPA-O₂ | Value not specified | ~90 hours | Value not specified |
| PFPA-O₂ | Value not specified | ~90 hours | Value not specified |
| DIPA-O₂: 3,3'-(anthracene-9,10-diyl)bis(prop-2-yn-1-ol) endoperoxide. chemrxiv.org |
Furthermore, the reaction conditions play a critical role. For example, the presence of a weak base in catalytic amounts can be sufficient to induce the decomposition of anthracene endoperoxides, leading specifically to the formation of anthraquinone. rsc.org
Photoreactivity and Photoinduced Transformations of Anthracenyl Peroxols
Anthracenyl peroxols exhibit rich and complex photochemistry, characterized by a competition between different reaction pathways that are highly dependent on the excitation wavelength. acs.orgfu-berlin.de Upon photoexcitation, these molecules can undergo transformations that either regenerate the parent aromatic compound or lead to rearranged isomeric structures. fu-berlin.de
Singlet Oxygen Reactions and Endoperoxide Formation
Anthracene endoperoxides are typically formed by the [4+2] cycloaddition reaction of singlet oxygen with the parent anthracene molecule. researchgate.net This process is reversible, and a key photochemical reaction of the endoperoxide is the cycloreversion back to the parent hydrocarbon and singlet oxygen (¹O₂). fu-berlin.de
This photochemical cycloreversion is wavelength-dependent and has been shown to originate from an upper excited singlet state (S₂, n > 1). scirp.orgacs.org The quantum yield for this process is significant; for the parent anthracene endoperoxide (APO), the maximum quantum yield for anthracene formation is 29% upon excitation at 270 nm. fu-berlin.denih.govacs.org This property allows anthracene endoperoxides to function as chemical sources of singlet oxygen, which can be released upon specific light stimulation.
Photo-Fries Rearrangements and Related Photochemical Processes
While the Photo-Fries rearrangement is a well-known photochemical reaction for phenolic esters and anilides, involving the migration of an acyl group to the aromatic ring via a radical-pair mechanism, this specific pathway is not the primary photochemical process observed for anthracenyl peroxols. researchgate.netslideshare.net
Instead of a Photo-Fries-type reaction, the dominant photo-rearrangement of anthracenyl peroxols is initiated by the homolytic cleavage of the peroxide bond. acs.orgfu-berlin.de This reaction occurs upon excitation to the lowest excited singlet state (S₁). acs.org The O-O bond scission produces a biradical intermediate, which can then rearrange to more stable products. fu-berlin.dersc.org The main primary photoproduct of this pathway is a diepoxide (DE). fu-berlin.denih.govacs.org This diepoxide is often unstable and can undergo further thermal or photochemical reactions to yield secondary products, such as anthraquinone and a bicyclic acetal. nih.govacs.org
The quantum yield for this rearrangement pathway is very high, approaching 0.96 for APO upon excitation to the S₁ state, indicating it is a highly efficient process. acs.org The total quantum yield for all photochemical conversions is close to 100% for excitation wavelengths below 310 nm, signifying that chemical transformations are the main deactivation pathways, with minimal energy loss to other physical processes. fu-berlin.denih.govacs.org
Table 3: Wavelength-Dependent Photochemistry and Quantum Yields (Φ) for Anthracene Endoperoxide (APO)
| Reaction Pathway | Excitation State | Key Intermediate | Primary Products | Maximum Quantum Yield (Φ) | Excitation Wavelength for Max. Φ |
| Cycloreversion | S₂ (n > 1) | - | Anthracene + ¹O₂ | 0.22 - 0.29 acs.orgnih.govacs.org | 270 nm nih.govacs.org |
| Rearrangement | S₁ | Biradical | Diepoxide (DE) | 0.96 acs.org | S₁ absorption band |
| The total quantum yield for all photochemical processes approaches 1.0 for λ ≤ 310 nm. nih.govacs.org |
Role of Solvent Polarity in Photoreactivity
The polarity of the solvent can significantly influence the photoreactivity of organic molecules by affecting the energy levels and character of their excited states. While specific studies on 2-(anthracen-1-yl)propane-2-peroxol are not detailed in the reviewed literature, principles from related aromatic compounds can be applied. For aromatic ketones and quinones, a decrease in solvent polarity can lead to an inversion between n,π* and π,π* triplet states that are close in energy. This inversion can dramatically increase the reactivity of the triplet state towards processes like hydrogen abstraction.
In the context of anthracenyl peroxols, the competition between the two primary photochemical pathways—cycloreversion from the S₂ state and O-O bond cleavage from the S₁ state—could be influenced by solvent polarity. A change in solvent could shift the relative energies of these excited states, thereby altering the quantum yields of each pathway. For example, a polar solvent might stabilize one excited state over another, favoring either the release of singlet oxygen or the formation of rearrangement products. Therefore, the choice of solvent is a critical parameter in controlling the photochemical outcome for this class of compounds.
Electron Transfer Processes and Redox Behavior
The redox behavior of this compound is anticipated to involve both the hydroperoxide group and the anthracene core, which can participate in electron transfer reactions.
One-Electron Oxidation and Reduction Pathways
One-Electron Oxidation: The one-electron oxidation of tertiary alkyl hydroperoxides, such as the analogous cumene hydroperoxide, has been studied electrochemically. The oxidation of cumene hydroperoxide on a glassy carbon electrode is an irreversible one-electron process that leads to the formation of peroxide and phenoxy radicals. researchgate.net By analogy, the one-electron oxidation of this compound would likely proceed via a similar mechanism, generating an anthracenyl-substituted peroxyl radical. The large, electron-rich anthracene ring may influence the oxidation potential, potentially making it easier to oxidize than simpler alkyl hydroperoxides. The initial oxidation would likely involve the hydroperoxide group, as shown in the generalized reaction below:
Reaction: R-OOH → [R-OOH]•+ + e-
One-Electron Reduction: The electrochemical reduction of tertiary alkyl hydroperoxides has also been investigated. Cyclic voltammetry studies of t-butyl hydroperoxide in aprotic media show a single, irreversible, two-electron reduction peak, leading to the corresponding alkoxide. researchgate.net However, in the presence of proton donors, a one-electron transfer can occur to yield a peroxide radical, which is then further reduced. csircentral.net For this compound, a one-electron reduction would lead to the cleavage of the O-O bond to form a hydroxide ion and an alkoxy radical centered on the tertiary carbon.
Reaction: R-OOH + e- → R-O• + OH-
The reduction potential for this process in analogous dialkyl peroxides has been observed to be highly negative, indicating that strong reducing conditions are required. islandscholar.ca
| Redox Process | Proposed Pathway for this compound | Analogous Compound Behavior |
| One-Electron Oxidation | Irreversible transfer to form a peroxyl radical. | Cumene hydroperoxide oxidation forms peroxide and phenoxy radicals. researchgate.net |
| One-Electron Reduction | Cleavage of the O-O bond to form an alkoxy radical and hydroxide ion. | Tertiary alkyl hydroperoxides can undergo a one-electron reduction in the presence of proton donors. csircentral.net |
Interaction with Metal Ions and Other Redox Agents
The interaction of this compound with metal ions and other redox agents is expected to be a key aspect of its chemistry, leading to catalytic decomposition and the generation of reactive intermediates.
Interaction with Metal Ions: Transition metal ions are well-known to catalyze the decomposition of hydroperoxides. The nature of the products depends on the oxidation state of the metal. For instance, Fe(II) can catalyze the one-electron reduction of hydroperoxides to generate an alkoxyl radical. webqc.org
Reaction with Fe(II): R-OOH + Fe²⁺ → R-O• + OH⁻ + Fe³⁺
Conversely, metal ions in a higher oxidation state, such as Fe(III), can participate in an oxidative cleavage of the O-O bond. The mechanism of O-O bond cleavage (heterolytic vs. homolytic) in the presence of iron(III) porphyrin complexes is influenced by the electronic properties of both the complex and the hydroperoxide. researchgate.netacs.org Electron-donating groups on the hydroperoxide tend to favor homolytic cleavage. researchgate.netacs.org Given the electron-rich nature of the anthracene moiety, it is plausible that its interaction with certain metal complexes would promote homolytic O-O bond cleavage.
Interaction with Other Redox Agents: Other redox agents can also induce the decomposition of hydroperoxides. For example, aryl sulfides can catalyze the decomposition of cumene hydroperoxide, with the mechanism involving the oxidation of the sulfide and subsequent reactions of the resulting sulfur-oxygen compounds. rsc.org It is conceivable that this compound would react similarly with such agents.
| Redox Agent | Proposed Interaction with this compound | Observed Behavior in Analogous Systems |
| Fe(II) ions | Catalytic decomposition to form an alkoxy radical. | Fe²⁺ catalyzes the one-electron reduction of cumene hydroperoxide. webqc.org |
| Fe(III) complexes | Catalytic decomposition via either heterolytic or homolytic O-O bond cleavage, likely favoring homolysis due to the electron-donating nature of the anthracene group. | Electron-donating substituents on tertiary alkyl hydroperoxides favor homolytic O-O bond cleavage in the presence of iron(III) porphyrins. researchgate.netacs.org |
| Aryl sulfides | Catalytic decomposition. | Aryl sulfides catalyze the decomposition of cumene hydroperoxide. rsc.org |
Acid- and Base-Catalyzed Reactions
The presence of acidic or basic conditions is expected to significantly influence the stability and reaction pathways of this compound, leading to cleavage and rearrangement reactions.
Heterolytic Cleavage Mechanisms
Acid-Catalyzed Heterolytic Cleavage: In the presence of strong acids, tertiary alkyl hydroperoxides can undergo heterolytic cleavage of the O-O bond. This process is analogous to the well-known Hock rearrangement of cumene hydroperoxide, which is a key step in the industrial synthesis of phenol and acetone. For this compound, protonation of the terminal oxygen atom would be followed by the migration of the anthracenyl group to the adjacent oxygen, leading to a carbocation intermediate and subsequent hydrolysis to yield a phenol derivative (1-hydroxyanthracene) and acetone.
Proposed Mechanism:
Protonation of the hydroperoxide.
Migration of the anthracenyl group and loss of water to form a resonance-stabilized carbocation.
Nucleophilic attack by water and subsequent deprotonation to yield 1-hydroxyanthracene and acetone.
Base-Catalyzed Heterolytic Cleavage: While less common for simple alkyl hydroperoxides, the presence of the anthracene moiety could open up pathways for base-catalyzed decomposition. Studies on anthracene endoperoxides have shown that catalytic amounts of a weak base can induce decomposition to form anthraquinone. islandscholar.caacs.orgnih.gov It is plausible that a strong base could deprotonate the hydroperoxide group of this compound, initiating a series of reactions that could ultimately lead to oxidation of the anthracene ring.
Rearrangement Reactions
The primary rearrangement reaction anticipated for this compound under acidic conditions is the Hock-type rearrangement described above. This reaction is a classic example of a rearrangement involving the heterolytic cleavage of a peroxide bond.
Under thermal or radical-initiating conditions, rearrangement reactions involving the initially formed alkoxy radical could also occur. For example, the alkoxy radical could undergo β-scission, leading to the formation of a ketone and an anthracen-1-yl radical.
| Catalyst | Proposed Reaction Type | Potential Products | Analogous Reaction |
| Acid | Heterolytic Cleavage / Rearrangement | 1-Hydroxyanthracene, Acetone | Hock rearrangement of cumene hydroperoxide. |
| Base | Decomposition | Potential for anthraquinone formation | Base-catalyzed decomposition of anthracene endoperoxides. islandscholar.caacs.orgnih.gov |
Computational and Theoretical Elucidation of 2 Anthracen 1 Yl Propane 2 Peroxol S Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. For 2-(Anthracen-1-YL)propane-2-peroxol, DFT calculations are instrumental in determining the ground-state geometry and conformational preferences. Theoretical studies on the parent anthracene (B1667546) molecule have provided a solid foundation for understanding the behavior of its derivatives. researchgate.net
The optimized geometry of this compound would likely reveal significant steric hindrance between the anthracene ring and the bulky tert-butyl peroxide group. This steric clash would influence the dihedral angles between the plane of the anthracene ring and the C-C-O-O chain of the propane-2-peroxol moiety. The stability of the molecule is intrinsically linked to this geometry. Different conformers, arising from rotation around the C-C bond connecting the anthracene and the propane unit, would exhibit varying degrees of stability. DFT calculations can quantify these energy differences, identifying the most stable conformer.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Value |
| C-O Bond Length (peroxide) | 1.45 Å |
| O-O Bond Length (peroxide) | 1.48 Å |
| C-C Bond Length (anthracene-propane) | 1.54 Å |
| Dihedral Angle (C-C-O-O) | 120° |
| Angle (C-O-O) | 105° |
Quantum Chemical Analysis of Bond Dissociation Energies (BDE)
The most characteristic reaction of peroxides is the homolytic cleavage of the O-O bond to generate two radical species. The energy required for this process, the Bond Dissociation Energy (BDE), is a critical parameter for assessing the thermal stability and reactivity of this compound. Quantum chemical methods, particularly high-level ab initio calculations or calibrated DFT methods, can provide reliable estimates of BDEs.
The BDE of the O-O bond in this compound is expected to be influenced by the electronic nature of the anthracenyl group. The delocalized π-system of anthracene can stabilize the resulting radicals through resonance. This stabilization would lower the O-O BDE compared to simple alkyl peroxides.
Table 2: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound (Illustrative Data)
| Bond | BDE (kcal/mol) |
| O-O | 35-40 |
| C-O | 85-90 |
| C-H (methyl) | 98-102 |
Note: The data in this table is illustrative. The O-O BDE is estimated to be in the lower range for organic peroxides due to potential radical stabilization by the anthracene moiety. Specific computational data for this molecule is not available in the searched literature.
Modeling of Reaction Pathways and Transition States
Understanding the reactivity of this compound necessitates the modeling of its potential reaction pathways and the characterization of the associated transition states.
The primary reaction pathway for this compound under thermal or photochemical conditions is the homolysis of the O-O bond. This initial step generates an anthracen-1-yl-propoxy radical and a hydroxyl radical. Computational modeling can trace the subsequent reactions of these highly reactive species. For instance, the anthracen-1-yl-propoxy radical could undergo β-scission, leading to the formation of a ketone and an anthracen-1-yl radical. The energetics of these radical propagation and termination steps can be elucidated through transition state theory combined with quantum chemical calculations.
In addition to radical pathways, peroxides can participate in concerted reactions, such as the epoxidation of alkenes. Computational modeling can distinguish between a stepwise mechanism, involving a radical intermediate, and a concerted mechanism, where bond-making and bond-breaking occur simultaneously. By locating the transition states for both pathways and comparing their activation energies, the preferred reaction mechanism can be determined. For a sterically hindered peroxide like this compound, concerted pathways might be disfavored due to the geometric constraints imposed by the bulky anthracene group.
Prediction of Spectroscopic Signatures for Structural Confirmation
Computational chemistry provides a powerful means to predict spectroscopic properties, which are invaluable for the experimental identification and characterization of a molecule. For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can guide experimental efforts.
DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule's functional groups. The characteristic O-O stretching frequency, though often weak in the IR spectrum, would be a key signature. The calculated NMR chemical shifts for the various protons and carbons in the molecule would provide a detailed map for structural elucidation. The electronic transitions predicted by Time-Dependent DFT (TD-DFT) would correspond to the absorption bands in the UV-Vis spectrum, which are expected to be dominated by the π-π* transitions of the anthracene chromophore. Theoretical studies on anthracene and its derivatives have shown that the main absorptions in the electronic spectra are red-shifted with increasing conjugation and substitution. researchgate.net
Structure-Reactivity Relationship Studies via Computational Approaches
By systematically modifying the structure of this compound in silico, computational studies can establish valuable structure-reactivity relationships. For example, the effect of substituting the anthracene ring with electron-donating or electron-withdrawing groups on the O-O bond dissociation energy can be investigated. Such studies have been performed on anthracene derivatives, showing that electron-donating groups can facilitate oxidation, while electron-withdrawing groups can stimulate reduction. researchgate.net These computational experiments can provide predictive models for the reactivity of a whole class of related peroxides. The insights gained from these theoretical investigations can guide the design of new peroxides with tailored stabilities and reactivities for specific applications.
Advanced Spectroscopic and Crystallographic Analyses for Structural Characterization of Anthracenyl Peroxols
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the chemical environment of each atom and how they are connected.
For 2-(anthracen-1-yl)propane-2-peroxol, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the anthracene (B1667546) ring system and the aliphatic protons of the isopropyl group. The anthracene protons, typically appearing in the downfield region of the spectrum (δ 7.0-9.0 ppm), would present a complex pattern of doublets and multiplets due to spin-spin coupling between adjacent protons. The proton on the C10 position of the anthracene ring is expected to be the most downfield signal. The six methyl protons of the isopropyl group would likely appear as a singlet in the upfield region (δ 1.5-2.0 ppm), while the hydroperoxyl proton (-OOH) would be observed as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would be characterized by signals for the fourteen carbons of the anthracene ring, with the carbon atom attached to the propane-2-peroxol group (C1) showing a distinct chemical shift. The quaternary carbon and the two equivalent methyl carbons of the isopropyl group would also be readily identifiable.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Anthracene H | 7.0 - 9.0 | m |
| -CH₃ | 1.5 - 2.0 | s |
| -OOH | Variable | br s |
Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Anthracene C | 120 - 140 |
| Quaternary C (isopropyl) | 70 - 80 |
| -CH₃ | 25 - 35 |
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to validate its molecular formula, C₁₇H₁₆O₂.
Electron ionization (EI) or softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) could be utilized. Under EI conditions, the molecule is expected to undergo fragmentation. A plausible fragmentation pathway would involve the cleavage of the weak oxygen-oxygen bond of the hydroperoxide group, followed by further fragmentation of the resulting radical cation. Key fragments would likely include the anthracen-1-yl cation and ions corresponding to the loss of the hydroperoxy group. The fragmentation pattern of cumene hydroperoxide, a structural analogue, often shows a characteristic loss of a methyl group followed by rearrangement. A similar pattern could be anticipated for the title compound.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Proposed Structure |
| [M]⁺ | C₁₇H₁₆O₂⁺ |
| [M - OOH]⁺ | C₁₇H₁₅⁺ |
| [M - C₃H₇O₂]⁺ | C₁₄H₉⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule.
The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroperoxide group. The C-H stretching vibrations of the aromatic anthracene ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the isopropyl group would be observed just below 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for the C=C stretching of the anthracene ring in the 1400-1600 cm⁻¹ region and C-O stretching vibrations.
The Raman spectrum, which is particularly sensitive to non-polar bonds, would be expected to show strong signals for the aromatic ring vibrations of the anthracene moiety. The O-O stretching vibration of the hydroperoxide group, which is often weak in the IR spectrum, may be more readily observable in the Raman spectrum, typically in the 800-900 cm⁻¹ region.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (hydroperoxide) | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |
| Aromatic C=C stretch | 1400-1600 | 1400-1600 (strong) |
| O-O stretch | Weak | 800-900 |
X-ray Crystallography for Solid-State Structure Determination
The crystal structure would reveal the planarity of the anthracene ring system and the tetrahedral geometry around the quaternary carbon of the propane-2-peroxol group. Of particular interest would be the intermolecular interactions, such as hydrogen bonding involving the hydroperoxide group, which would dictate the packing of the molecules in the crystal lattice. The orientation of the anthracene rings relative to one another in the crystal would also be a key feature, influencing the solid-state properties of the compound. The crystal system and space group would be determined as part of the analysis.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Elucidation (if applicable)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. For this compound to be chiral, there would need to be a stable chiral center or axial chirality. While the molecule does not possess a traditional asymmetric carbon atom, hindered rotation around the single bond connecting the anthracene ring and the isopropyl group could potentially lead to atropisomerism, rendering the molecule chiral.
If the molecule is indeed chiral, its ECD spectrum would show differential absorption of left and right circularly polarized light. The spectrum would be characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the anthracene chromophore. The sign and intensity of these Cotton effects would be indicative of the absolute configuration of the molecule. Theoretical calculations of the ECD spectrum could be used in conjunction with experimental data to assign the absolute stereochemistry. However, it is important to note that the barrier to rotation around the C-C bond may not be high enough to allow for the isolation of stable enantiomers at room temperature.
Applications of 2 Anthracen 1 Yl Propane 2 Peroxol in Contemporary Chemical Synthesis and Materials Science
Role as a Radical Initiator in Polymerization Processes
Organic peroxides are widely recognized for their role as radical initiators in polymerization, owing to the labile O-O bond that readily undergoes homolytic cleavage upon thermal or photochemical stimulation to produce reactive radicals. wikipedia.orgwikipedia.org The presence of the anthracene (B1667546) group in 2-(Anthracen-1-YL)propane-2-peroxol suggests a dual-functionality, where the anthracene moiety can influence the initiation process and the properties of the resulting polymer.
Controlled Radical Polymerization Systems
While specific studies on this compound in controlled radical polymerization (CRP) are not extensively documented, the behavior of other anthracene-containing monomers provides a framework for its potential. For instance, the controlled radical polymerization of anthracene-containing methacrylates has been successfully achieved using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. elsevierpure.comresearchgate.net This yields polymers with well-defined molecular weights and architectures. It is plausible that this compound could act as an initiator in such systems, with the anthracene fragment being incorporated at the polymer chain end, thereby imparting its characteristic photophysical properties to the final material. The general mechanism for peroxide-initiated polymerization involves the homolytic cleavage of the peroxide bond to form two radicals, which then go on to react with monomer units. wikipedia.org
Applications in Specialty Polymer Synthesis
The incorporation of anthracene units into polymer chains is a known strategy for developing specialty polymers with tailored optical and electronic properties. beilstein-journals.orgresearchgate.netnih.gov Anthracene-containing polymers are utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. nih.govbeilstein-journals.org By using this compound as an initiator, it is possible to synthesize polymers where the anthracene group acts as a terminal functional group. This could lead to materials with unique photoluminescent characteristics or the ability to undergo photodimerization, creating cross-linked or stimuli-responsive networks. elsevierpure.comcapes.gov.br For example, anthracene derivatives have been used to create polymers that can be crosslinked with UV irradiation and then have the crosslinks thermally dissociated. elsevierpure.comresearchgate.net
| Polymerization Application | Potential Role of this compound | Resulting Polymer Properties |
| Controlled Radical Polymerization | Initiator providing an anthracene terminal group. | Well-defined architecture, controlled molecular weight, terminal fluorescence. |
| Specialty Polymer Synthesis | Introduction of a photoactive end-group. | Enhanced photoluminescence, potential for photo-crosslinking, stimuli-responsive behavior. |
Reagent in Advanced Organic Transformations
The dual functionality of this compound also suggests its utility as a reagent in sophisticated organic reactions, particularly in the realms of oxidation and photochemistry.
Oxidation Reactions in Fine Chemical Synthesis
Organic peroxides are effective oxidizing agents. noaa.govstoremasta.com.au Hydrogen peroxide, a related compound, is a widely used oxidant in various chemical transformations, often in the presence of a catalyst. researchgate.net this compound could potentially serve as a source of oxygen for the selective oxidation of substrates in fine chemical synthesis. The bulky anthracene substituent may influence the stereoselectivity of such reactions. The reactivity of organic peroxides makes them suitable for epoxidation of alkenes, and oxidation of sulfides to sulfoxides or sulfones.
Generation of Singlet Oxygen for Chemical Applications
A significant application of anthracene derivatives is their use as photosensitizers to generate singlet oxygen (¹O₂). nih.govrsc.org Upon irradiation with light of an appropriate wavelength, the anthracene moiety can become excited and transfer its energy to ground-state triplet oxygen (³O₂), converting it to the highly reactive singlet state. acs.org Singlet oxygen is a powerful and selective oxidizing agent used in a variety of organic transformations, including [4+2] cycloadditions with dienes and the oxidation of alkenes and sulfides. researchgate.net Some anthracene derivatives can reversibly capture and release singlet oxygen. nih.gov While the peroxide group in this compound might itself be reactive, the anthracene core could still participate in energy transfer processes to generate singlet oxygen for use in synthesis.
| Organic Transformation | Reagent Function | Potential Substrates |
| Selective Oxidation | Oxygen source | Alkenes, sulfides, alcohols |
| Singlet Oxygen Generation | Photosensitizer | Dienes, electron-rich alkenes |
Precursor for Novel Materials Development
The inherent properties of the anthracene nucleus make it a valuable building block for advanced materials. researchgate.netnih.govnih.gov Anthracene and its derivatives are known for their applications in organic electronics, photoresponsive materials, and coordination polymers. mdpi.comrsc.orgescholarship.orgrsc.org The decomposition of this compound could lead to the formation of anthracene-based radicals that can be used to modify surfaces or create new material architectures. Furthermore, anthracene-containing compounds have been used to create fluorescent materials for non-doped OLEDs and other optoelectronic applications. bohrium.comrsc.org The incorporation of the this compound unit into a larger molecular structure could pave the way for the development of novel materials with integrated photoactive and reactive functionalities. For instance, anthracene-based polymers have been synthesized for potential use in photovoltaic applications. researchgate.net
Integration into Functional Organic Frameworks
Functional Organic Frameworks (FOFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of crystalline porous materials with well-defined structures and high surface areas. The incorporation of specific organic linkers is a key strategy to tailor their properties for various applications. Anthracene-containing ligands have been successfully used to construct robust frameworks with unique photophysical and electronic properties. acs.orgresearchgate.netrsc.orgresearchgate.net
Post-Synthetic Modification: The peroxide linkage is susceptible to cleavage under thermal or photolytic conditions. This reactive handle could be exploited for post-synthetic modification of the framework, allowing for the introduction of new functional groups or the creation of defects to modulate the material's properties.
Active Sites for Catalysis: The peroxide group can act as a precursor to reactive oxygen species (ROS), potentially embedding catalytic activity directly into the framework structure for oxidation reactions.
Modulation of Electronic Properties: The presence of the peroxide group can influence the electronic structure of the anthracene unit, potentially altering the photoluminescence and charge transport properties of the resulting FOF.
Table 1: Hypothetical Properties of a MOF Incorporating this compound as a Linker
| Property | Value | Significance |
| Surface Area (BET) | 1800 - 2500 m²/g | High surface area is crucial for gas storage and catalysis. acs.org |
| Pore Volume | 0.7 - 1.2 cm³/g | Large pore volume facilitates the diffusion of substrates. acs.org |
| Photoluminescence Emission Max | 450 - 550 nm | Emission in the visible region is desirable for sensing and optoelectronic applications. rsc.org |
| Thermal Stability | Up to 250 °C | Indicates the robustness of the framework for various applications. |
Photoreactive Components in Responsive Materials
The anthracene core of this compound imparts significant photoreactive capabilities. Anthracene and its derivatives are well-known for their interesting photophysical and photochemical properties, which are leveraged in materials such as organic light-emitting diodes (OLEDs) and photodetectors. nih.gov The combination of the anthracene chromophore and the labile peroxide bond in a single molecule opens up possibilities for the design of novel responsive materials.
Upon exposure to ultraviolet or visible light, the anthracene moiety can absorb photons and enter an excited state. This energy can then be transferred to the peroxide bond, leading to its homolytic cleavage and the generation of radicals. This process can be harnessed in several ways:
Photoinitiators for Polymerization: The radicals generated from the photolysis of this compound can initiate polymerization reactions, making it a potential photoinitiator for creating patterned materials or for 3D printing applications.
Photodegradable Materials: The light-induced cleavage of the peroxide bond can be used to design materials that degrade upon exposure to specific wavelengths of light. This has applications in areas such as drug delivery and temporary electronics.
Photo-responsive Surfaces: By grafting this molecule onto a surface, its photoreactivity can be used to alter the surface properties, such as wettability or adhesion, in a spatially and temporally controlled manner.
The photochemistry of anthracene endoperoxides, which share the peroxide linkage, has been studied, revealing a wavelength-dependent formation of various photoproducts. acs.org This suggests that the photochemical behavior of this compound could also be tunable.
Table 2: Potential Photoreactive Properties and Applications
| Property | Description | Potential Application |
| Photo-cleavage Quantum Yield | The efficiency of bond breaking upon light absorption. | High quantum yield is desirable for efficient photoinitiation and degradation. |
| Wavelength Sensitivity | The specific range of light wavelengths that induce photoreactivity. | Allows for selective activation without damaging other components of a system. |
| Radical Generation Rate | The rate at which radicals are produced upon irradiation. | Determines the speed of polymerization or degradation. |
Catalytic Applications in Chemical Processes
The peroxide functional group in this compound is a key feature for its potential catalytic applications. Organic peroxides are known to be effective initiators for radical reactions and can act as sources of reactive oxygen species.
The photocatalytic degradation of anthracene itself has been a subject of research, often employing semiconductor photocatalysts. deswater.comresearchgate.netresearchgate.net However, incorporating the peroxide functionality directly onto the anthracene molecule could lead to a self-sensitizing system. The anthracene unit can act as a photosensitizer, absorbing light and transferring the energy to the peroxide group, which then initiates the desired chemical transformation.
Potential catalytic applications include:
Oxidation Reactions: The radicals generated from the peroxide can be used to catalyze the oxidation of various organic substrates. This could be particularly useful in fine chemical synthesis where selective oxidation is required.
Environmental Remediation: The compound could be explored for the degradation of pollutants in water through advanced oxidation processes initiated by the photolytically generated radicals.
Asymmetric Catalysis: If a chiral version of this compound were synthesized, it could potentially be used as a catalyst in asymmetric reactions, where the chiral environment around the reactive center could induce stereoselectivity.
Recent studies have shown the photocatalyzed reduction of anthracenes, highlighting the potential for anthracene derivatives to participate in catalytic cycles. umich.edu The presence of the peroxide group in this compound would likely favor oxidative processes.
Future Research Directions and Unexplored Avenues for Anthracenyl Peroxol Chemistry
Development of Sustainable Synthetic Methodologies
The traditional synthesis of organic hydroperoxides often relies on stoichiometric oxidants or harsh reaction conditions. Future research must prioritize the development of green and sustainable methods for preparing anthracenyl peroxols. A primary avenue of exploration is the direct aerobic oxidation of the parent hydrocarbon, 1-isopropylanthracene. This approach, using molecular oxygen as the terminal oxidant, is atom-economical and environmentally benign.
Key research objectives include:
Photocatalytic Oxygenation: Leveraging the anthracene (B1667546) moiety's own ability to absorb light, photocatalytic systems can be designed to generate singlet oxygen or other reactive oxygen species that selectively oxidize the tertiary C-H bond of the isopropyl group. Anthraquinone (B42736) derivatives, for example, have been successfully used as homogeneous photocatalysts for producing hydrogen peroxide from alcohol oxidation under visible light. rsc.org
Biocatalytic Synthesis: The use of enzymes, such as lipoxygenases or custom-designed oxidoreductases, could offer unparalleled selectivity and mild reaction conditions, minimizing side-product formation and energy consumption.
Flow Chemistry: Continuous flow reactors can enhance safety when handling potentially unstable peroxide compounds, improve reaction efficiency, and allow for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for photocatalytic processes. rsc.org
Table 1: Comparison of Potential Sustainable Synthetic Routes for 2-(Anthracen-1-YL)propane-2-peroxol
| Method | Key Reagents/Catalysts | Advantages | Research Challenges |
| Photocatalytic Aerobic Oxidation | Molecular O₂, Photosensitizer (e.g., Anthraquinone), Visible Light | Uses air as oxidant; energy-efficient; potentially self-sensitizing. | Catalyst stability; control of side reactions (e.g., over-oxidation to alcohol); quantum yield optimization. |
| Biocatalytic Oxidation | Oxidoreductase Enzyme, Molecular O₂, Co-factors | High selectivity (regio- and stereo-); mild aqueous conditions; biodegradable catalyst. | Enzyme discovery and engineering; stability and activity with organic substrates; cost of enzymes. |
| Metal-Catalyzed Oxidation | Transition Metal Complex (e.g., Co, Mn), Molecular O₂ | High conversion rates; potential for tuning reactivity via ligand design. | Catalyst leaching; use of critical metals; potential for radical-induced decomposition of the product. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique structure of this compound—combining a labile O-O bond with a large, photoactive aromatic system—opens the door to reactivity not seen in simpler alkyl or aryl hydroperoxides.
Future research should investigate:
Photo-initiated Radical Chemistry: Upon irradiation, the anthracene unit can act as an intramolecular photosensitizer, promoting the controlled homolysis of the peroxide bond (O-O). This would generate an alkoxy and a hydroxyl radical in close proximity, potentially enabling highly selective intramolecular C-H functionalization or cyclization reactions.
Anthracene-Endoperoxide Interconversion: Anthracene and its derivatives are known to undergo [4+2] cycloaddition with singlet oxygen to form endoperoxides. mdpi.com Research could explore the interplay between the hydroperoxide group and the potential for the anthracene core to react with oxygen, creating a system with multiple, switchable reactive states. nih.gov This could be triggered by light or chemical stimuli.
Oxidative Coupling Reactions: The peroxol could serve as a selective oxidant or a radical initiator in polymerization or cross-coupling reactions. The bulky anthracene group could provide steric guidance, influencing the stereochemistry of the resulting products.
Integration into Advanced Supramolecular Assemblies
Supramolecular chemistry, which relies on non-covalent interactions, offers a powerful platform for creating complex, functional materials. researchgate.net The anthracenyl peroxol molecule possesses distinct features that make it an excellent candidate for designing advanced supramolecular systems.
Key directions for exploration are:
Hydrogen-Bonded Networks: The hydroperoxide group (-OOH) is a potent hydrogen bond donor and acceptor. This allows for the programmed self-assembly of peroxol molecules into well-defined architectures like tapes, rosettes, or porous frameworks.
π-π Stacking Interactions: The large, flat surface of the anthracene core promotes strong π-π stacking, a fundamental interaction in the construction of organic electronic materials and host-guest systems. mdpi.com The interplay between hydrogen bonding and π-stacking could lead to novel materials with tunable properties.
Photoresponsive Materials: The photodimerization of anthracene is a well-known reversible [4+4] cycloaddition. mdpi.com By incorporating anthracenyl peroxol units into polymers or gels, it may be possible to create materials whose mechanical or optical properties can be switched with light, while the peroxide group remains available for chemical reactions.
Table 2: Key Intermolecular Forces for Supramolecular Assembly of Anthracenyl Peroxol
| Interaction Type | Molecular Origin | Estimated Energy (kJ/mol) | Potential Role in Assembly |
| Hydrogen Bonding | -OOH group (donor/acceptor) | 15-40 | Directional control, formation of 1D/2D networks. |
| π-π Stacking | Anthracene aromatic rings | 10-50 | Assembly of columnar structures, electronic communication. |
| Van der Waals Forces | Isopropyl group, entire molecule | 2-10 | Space-filling, stabilization of the overall structure. |
| C-H···π Interactions | Isopropyl C-H bonds and anthracene π-system | 2-10 | Fine-tuning of molecular packing and orientation. |
High-Throughput Screening and Combinatorial Approaches in Peroxol Discovery
To accelerate the discovery of new anthracenyl peroxols with desired properties (e.g., stability, specific reactivity, or biological activity), high-throughput and combinatorial methods are essential. acs.org
Future strategies should include:
Combinatorial Synthesis: Creating libraries of anthracenyl peroxols by varying the substituents on the anthracene ring or altering the alkyl chain that bears the peroxol group. This could be achieved using parallel synthesis techniques in multi-well plates.
High-Throughput Screening (HTS) Assays: Developing rapid screening methods to evaluate the properties of these libraries. For instance, chemiluminescence-based assays are highly sensitive for detecting and quantifying organic peroxides and could be adapted for a high-throughput format. nih.govresearchgate.net Fluorescent probes that react specifically with radicals generated from peroxide decomposition could also be employed to screen for reactivity. nih.gov
Machine Learning-Assisted Discovery: Using data from HTS to train machine learning models that can predict the properties of yet-unsynthesized peroxol derivatives. This can guide the design of new molecules with enhanced performance, accelerating the discovery cycle. rsc.org
Synergistic Experimental and Computational Research Paradigms
A deep understanding of the structure, stability, and reactivity of anthracenyl peroxols can only be achieved through a close integration of experimental and computational methods. acs.orgnih.gov
Future research should leverage this synergy to:
Predict Reaction Mechanisms: Using Density Functional Theory (DFT) and other quantum-chemical methods to model the decomposition pathways of the peroxol, calculate bond dissociation energies, and identify transition states for its various reactions. researchgate.netresearchgate.net This can help rationalize experimental observations and predict new, undiscovered reactivity.
Simulate Supramolecular Assembly: Employing molecular dynamics (MD) simulations to predict how individual peroxol molecules will self-assemble in different solvents or on surfaces. This can guide the design of crystalline materials or complex nanostructures.
Interpret Spectroscopic Data: Using computational methods to predict spectroscopic signatures (e.g., NMR, UV-Vis, IR), which is crucial for characterizing these novel and potentially transient compounds.
This integrated approach, where computational models predict outcomes and guide experimental design, and experimental results validate and refine the models, will be critical for unlocking the full potential of this promising class of molecules. nih.govacs.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the crystal structure of 2-(Anthracen-1-YL)propane-2-peroxol?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using Mo Kα radiation (λ = 0.71073 Å) is the gold standard. Data collection at 298 K with a CCD detector ensures high-resolution intensity measurements. Refinement via SHELXL employs full-matrix least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors . For peroxol groups, special attention is required to model hydrogen-bonding interactions and validate thermal motion parameters using tools like PLATON .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine elemental analysis (C/H/N percentages) with spectroscopic cross-validation:
- NMR : Compare and chemical shifts with DFT-calculated values. Anthracene protons typically resonate at δ 7.5–8.5 ppm, while peroxol protons appear as broad singlets (δ 1.5–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error.
- PXRD : Match experimental powder patterns with simulated data from single-crystal structures to detect polymorphic impurities .
Q. What spectroscopic techniques are essential for characterizing peroxol derivatives like this compound?
- Methodological Answer :
- FT-IR : Identify O-O stretching vibrations (800–900 cm) and anthracene C-H out-of-plane bending (700–750 cm).
- UV-Vis : Anthracene π→π* transitions (λ ≈ 250–400 nm) and peroxol-induced bathochromic shifts.
- Fluorescence Spectroscopy : Monitor excimer formation in anthracene derivatives under varying solvent polarities .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for this compound?
- Methodological Answer : Perform hybrid QM/MM calculations (e.g., Gaussian09 with B3LYP/6-31G*) to optimize geometry, then compare bond lengths/angles with XRD results. For peroxol groups, adjust van der Waals radii in DFT-D3 dispersion corrections to account for weak intermolecular interactions. Use Mercury software to overlay theoretical and experimental structures, prioritizing R-factor minimization (<0.05 for high confidence) .
Q. What strategies address contradictions between NMR and XRD data for peroxide-containing anthracene derivatives?
- Methodological Answer :
- Dynamic Effects : NMR detects time-averaged conformations, while XRD provides static snapshots. Use variable-temperature NMR (VT-NMR) to identify rotational barriers in peroxol groups.
- Hirshfeld Surface Analysis : Map XRD-derived electron density to identify hydrogen-bonding networks that may stabilize specific conformers undetected by NMR .
- Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., in chloroform) to reconcile solution-phase NMR data with solid-state XRD results .
Q. What are best practices for refining high-resolution crystallographic data of peroxide-containing anthracene derivatives?
- Methodological Answer :
- Restraints : Apply DFIX and DANG restraints in SHELXL to maintain reasonable O-O (1.45–1.50 Å) and C-O (1.40–1.45 Å) bond lengths during refinement.
- Twinned Data : For non-merohedral twinning, use HKLF5 format in SHELXL and validate with R < 0.05.
- Validation Tools : Run CheckCIF/PLATON to flag ADDSYM alerts for missed symmetry and validate hydrogen-bonding geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
